molecular formula C17H19N3OS B4436228 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE

Cat. No.: B4436228
M. Wt: 313.4 g/mol
InChI Key: FHODJYJGXJLOEO-UHFFFAOYSA-N
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Description

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and an indole moiety

Preparation Methods

The synthesis of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of the pyrimidine ring and the indole moiety, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-11-8-12(2)19-17(18-11)22-10-16(21)20-13(3)9-14-6-4-5-7-15(14)20/h4-8,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHODJYJGXJLOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE
Reactant of Route 6
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE

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